molecular formula C44H28AgN4 B1143962 meso-Tetraphenylporphyrin-Ag(II) CAS No. 14641-64-6

meso-Tetraphenylporphyrin-Ag(II)

Cat. No. B1143962
CAS RN: 14641-64-6
M. Wt: 720.603
InChI Key:
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Description

Meso-Tetraphenylporphyrin-Ag(II) is a porphyrin-based compound with the molecular formula C44H28AgN4-2 . It is of interest in molecular electronics and supramolecular building blocks . Porphyrins are often used to construct structures in supramolecular chemistry .


Synthesis Analysis

Traditional syntheses of the free-base meso-tetraphenylporphyrin (H2TPP) and its metallated derivatives can be energy-intensive, use hazardous solvents, and generate appreciable amounts of waste . To align with the principles of green chemistry, a microwave-assisted, microscale synthesis of H2TPP has been optimized . Alternative routes toward the metallation of H2TPP, including solvent-substituted reflux and mechanochemical syntheses, have also been developed for the undergraduate teaching laboratory .


Molecular Structure Analysis

The molecular weight of meso-Tetraphenylporphyrin-Ag(II) is 720.6 g/mol . The compound has a formal charge of -2 and a complexity of 1330 . The InChI string and Canonical SMILES provide detailed information about its structure .


Chemical Reactions Analysis

The syntheses and reactions of porphyrins, such as meso-tetraphenylporphyrin, are prevalent in undergraduate chemistry teaching laboratories worldwide . The metallation of H2TPP to MTPP (M=metal ion) is especially useful in inorganic teaching laboratories for discussing changes in electronic structure, coordination chemistry, bioinorganic chemistry, catalysis, and more .


Physical And Chemical Properties Analysis

Meso-Tetraphenylporphyrin-Ag(II) has a molecular weight of 720.6 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . The exact mass and monoisotopic mass are both 719.13649 g/mol . The topological polar surface area is 26.7 Ų .

Scientific Research Applications

Chemistry

Scientific Field

Synthetic Chemistry Application Summary: “meso-Tetraphenylporphyrin-Ag(II)” is utilized in synthetic chemistry for the development of novel macrocyclic compounds with potential applications in catalysis and materials science . Experimental Procedures: Synthesis often involves the use of controlled strain approaches, such as boron (III)-templating, core-modification, or ring tightening to access various contracted porphyrins . Results: The creation of these macrocycles has led to the discovery of unique ring-contraction effects, including strong boron chelation and strain-induced ring expansion .

Medicine

Scientific Field

Biomedical Research Application Summary: In medicine, “meso-Tetraphenylporphyrin-Ag(II)” derivatives are explored for their utility in photodynamic therapy and as potential radiosensitizers . Experimental Procedures: The compounds are synthesized and their interactions with light and biological tissues are studied, often using spectroscopy and in vitro assays . Results: Some derivatives have shown effectiveness against various pathogens and are being tested in clinical trials as radioprotectors .

Materials Science

Scientific Field

Materials Engineering Application Summary: “meso-Tetraphenylporphyrin-Ag(II)” is incorporated into advanced materials to enhance optical, electronic, or magnetic characteristics, particularly in molecular electronics and supramolecular structures . Experimental Procedures: The compound is integrated into polymers, thin films, or nanostructures, and its impact on material properties is assessed through various characterization techniques . Results: The integration has resulted in the creation of functional materials with improved performance in their respective applications .

Environmental Science

Scientific Field

Environmental Remediation Application Summary: The compound’s derivatives are investigated for their role in environmental cleanup, particularly in the degradation of pollutants . Experimental Procedures: Catalytic degradation studies are conducted, often involving the use of the compound in conjunction with oxidizing agents to break down environmental contaminants . Results: Enhanced degradation of dyes and other pollutants has been observed, indicating potential for environmental remediation applications .

Energy

Scientific Field

Energy Conversion and Storage Application Summary: “meso-Tetraphenylporphyrin-Ag(II)” plays a role in solar-energy conversions and as part of dye-sensitized solar cells . Experimental Procedures: The compound is used in the fabrication of solar cell components, and its efficiency in energy conversion is measured under simulated sunlight conditions . Results: Improvements in light-harvesting efficiency and energy conversion rates have been documented, contributing to the advancement of solar technology .

Biotechnology

Scientific Field

Bioengineering Application Summary: In biotechnology, “meso-Tetraphenylporphyrin-Ag(II)” is explored for its applications in molecular tagging and sensing due to its unique photophysical properties . Experimental Procedures: The compound is used to tag biological molecules, and its interaction with various substrates is analyzed using fluorescence spectroscopy . Results: The compound has demonstrated potential as a sensitive probe for detecting and studying biological interactions, aiding in the development of diagnostic tools .

This analysis provides a snapshot of the diverse applications of “meso-Tetraphenylporphyrin-Ag(II)” across different scientific fields, highlighting its versatility and potential for further research and development. Each application is a testament to the compound’s adaptability and functionality in various domains of science and technology.

Analytical Chemistry

Scientific Field

Mass Spectrometry Application Summary: This compound is studied for its fragmentation behavior in mass spectrometry, providing insights into the structural integrity and stability of macrocyclic compounds . Experimental Procedures: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed to investigate the fragmentation patterns of the compound . Results: The studies have delineated general patterns for the behavior of pyrrole-modified porphyrins under collision-induced dissociation (CID) conditions, which is valuable for understanding the mass spectrometry behavior of similar compounds .

Photonics

Scientific Field

Optical Sensing Application Summary: “meso-Tetraphenylporphyrin-Ag(II)” derivatives are used as optical sensors due to their adjustable electronic properties, which are crucial for sensing applications . Experimental Procedures: The compound is incorporated into sensor devices, and its photophysical response to various stimuli is measured . Results: The compound has been utilized in applications such as oxygen-sensing dyes in pressure-sensitive paints and optical cyanide sensors, demonstrating its versatility as a photonic material .

Supramolecular Chemistry

Scientific Field

Molecular Electronics Application Summary: The compound is of interest in molecular electronics, where it is used to construct supramolecular structures due to its stable and unique photophysical properties . Experimental Procedures: “meso-Tetraphenylporphyrin-Ag(II)” is used as a building block to create larger molecular assemblies, often characterized by spectroscopic methods . Results: Its application has led to the development of materials that can be used in molecular electronics, showcasing the compound’s potential in creating functional supramolecular systems .

Catalysis

Scientific Field

Chemical Catalysis Application Summary: The compound is explored for its catalytic activity in chemical, photochemical, and electrochemical processes, which is significant for creating new functional materials . Experimental Procedures: Catalytic reactions involving “meso-Tetraphenylporphyrin-Ag(II)” are conducted, and the compound’s efficacy as a catalyst is evaluated through various analytical techniques . Results: The compound has shown promise in catalyzing practically important processes, contributing to the development of catalysts for technical and agricultural purposes .

Photodynamic Therapy

Scientific Field

Medical Treatment Application Summary: “meso-Tetraphenylporphyrin-Ag(II)” is investigated for its use in photodynamic therapy, where it serves as a photosensitizer to generate singlet oxygen for therapeutic purposes . Experimental Procedures: The compound is tested in vitro and in vivo for its ability to generate singlet oxygen upon light activation, which is crucial for its therapeutic effect . Results: The compound’s effectiveness in generating singlet oxygen has been confirmed, making it a potential candidate for treating various medical conditions through photodynamic therapy .

Solar Energy

Scientific Field

Renewable Energy Application Summary: The compound is used in solar energy converters, particularly in dye-sensitized solar cells, due to its light-harvesting capabilities . Experimental Procedures: “meso-Tetraphenylporphyrin-Ag(II)” is integrated into solar cell designs, and its performance in converting solar energy is quantitatively assessed . Results: The compound has contributed to the enhancement of solar cell efficiency, indicating its role in the advancement of renewable energy technologies .

Safety And Hazards

Meso-Tetraphenylporphyrin-Ag(II) can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

The synthesis of meso-tetraphenylporphyrin and its metallated derivatives has been optimized to align with the principles of green chemistry . This includes a microwave-assisted, microscale synthesis of H2TPP and alternative routes toward its metallation . These developments hold promise for the future of mechanochemical synthetic protocols for porphyrins and related classes of compounds .

properties

IUPAC Name

silver;5,10,15,20-tetraphenylporphyrin-22,24-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H28N4.Ag/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBNONXXAQLKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28AgN4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meso-Tetraphenylporphyrin-Ag(II)

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